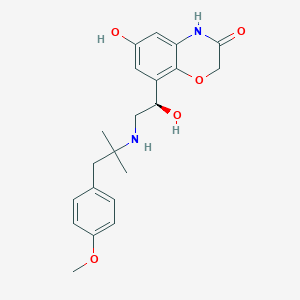
Olodaterol
概要
説明
Olodaterol is a long-acting beta2-adrenergic agonist (LABA) used in the management of chronic obstructive pulmonary disease (COPD), including chronic bronchitis and/or emphysema . It belongs to the family of medicines known as adrenergic bronchodilators . It is breathed in through the mouth to open up the bronchial tubes (air passages) in the lungs .
Synthesis Analysis
The synthesis of Olodaterol involves several steps, including the reaction of an epoxide with an amine to form an intermediate . The process also includes the formation of a compound by reacting two other compounds in the presence of an organic solvent .Molecular Structure Analysis
The molecular formula of Olodaterol is C21H26N2O5 . Its molecular weight is 386.44 .Chemical Reactions Analysis
Olodaterol’s chemical reactions primarily involve its interaction with beta2-adrenergic receptors in the lungs . It stimulates intracellular adenyl cyclase, thereby increasing cyclic-3′, 5′-adenosine monophosphate (cAMP) levels, resulting in bronchodilation by relaxation of airway smooth muscles .Physical And Chemical Properties Analysis
Olodaterol has a molecular weight of 386.44 and a molecular formula of C21H26N2O5 .科学的研究の応用
Olodaterol: A Comprehensive Analysis of Scientific Research Applications
1. Chronic Obstructive Pulmonary Disease (COPD) Therapy Olodaterol is indicated as a once-daily maintenance bronchodilator therapy in adults with COPD. It has shown to improve lung function significantly when used in addition to standard COPD therapy .
Long-Acting β2-Adrenoceptor Agonist (LABA): As a LABA, Olodaterol provides over 24 hours of bronchodilatory effect, making it a potent and selective β2-adrenergic receptor agonist with a rapid onset of action .
Anti-Inflammatory Effects: Olodaterol exhibits anti-inflammatory effects which are beneficial in respiratory conditions like COPD, contributing to its therapeutic efficacy .
Lung Function Improvement: Clinical trials have established the efficacy of Olodaterol in long-term lung function improvement, supporting its approval for maintenance treatment in COPD patients in Europe and the USA .
Bronchodilation: The drug’s bronchodilatory effect is sustained and stable, providing significant relief from respiratory symptoms associated with COPD .
Safety and Tolerability: Olodaterol has been evaluated for safety and tolerability in clinical trials, showing a favorable profile which is crucial for long-term therapies .
作用機序
Target of Action
Olodaterol primarily targets the beta2-adrenergic receptors . These receptors are membrane-bound and are primarily located in the lungs . They are normally activated by endogenous epinephrine .
Mode of Action
Olodaterol exerts its pharmacological effect by binding and activating beta2-adrenergic receptors . The activation of these receptors stimulates an associated G protein, which then activates adenylate cyclase . This catalyzes the formation of cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) . The elevation of these two molecules induces bronchodilation by relaxation of airway smooth muscles .
Biochemical Pathways
The biochemical pathway affected by olodaterol involves the beta2-adrenergic receptor/cAMP/PKA signaling pathway . This pathway mediates smooth muscle relaxation and bronchodilation . The activation of the beta2-adrenergic receptor leads to the stimulation of an associated G protein, which then activates adenylate cyclase . This results in the formation of cAMP and PKA, leading to bronchodilation .
Pharmacokinetics
Olodaterol has a bioavailability of approximately 30% following inhalation . It is metabolized in the liver and has an elimination half-life of 7.5 hours . Approximately 53% of the compound is excreted in the feces and 38% in the urine following intravenous administration .
Result of Action
The activation of the beta2-adrenergic receptors by olodaterol leads to bronchodilation by relaxation of airway smooth muscles . This results in improved airflow and helps to mitigate associated symptoms such as shortness of breath, cough, and sputum production . Single doses of olodaterol have been shown to improve forced expiratory volume in 1 sec (FEV1) for 24 h in patients with chronic obstructive pulmonary disease (COPD), allowing once-daily dosing .
Safety and Hazards
Olodaterol can cause serious eye irritation and damage to organs through prolonged or repeated exposure . It is harmful if swallowed . It is recommended to avoid breathing its dust, gas, or vapors, and to avoid contact with skin and eyes . Protective equipment and adequate ventilation are recommended when handling Olodaterol .
特性
IUPAC Name |
6-hydroxy-8-[(1R)-1-hydroxy-2-[[1-(4-methoxyphenyl)-2-methylpropan-2-yl]amino]ethyl]-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5/c1-21(2,10-13-4-6-15(27-3)7-5-13)22-11-18(25)16-8-14(24)9-17-20(16)28-12-19(26)23-17/h4-9,18,22,24-25H,10-12H2,1-3H3,(H,23,26)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COUYJEVMBVSIHV-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)OC)NCC(C2=C3C(=CC(=C2)O)NC(=O)CO3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CC1=CC=C(C=C1)OC)NC[C@@H](C2=C3C(=CC(=C2)O)NC(=O)CO3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601024792 | |
| Record name | Olodaterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601024792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Olodaterol is a long-acting beta2-adrenergic agonist (LABA) that exerts its pharmacological effect by binding and activating beta2-adrenergic receptors located primarily in the lungs. Beta2-adrenergic receptors are membrane-bound receptors that are normally activated by endogenous epinephrine whose signalling, via a downstream L-type calcium channel interaction, mediates smooth muscle relaxation and bronchodilation. Activation of the receptor stimulates an associated G protein which then activates adenylate cyclase, catalyzing the formation of cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA). Elevation of these two molecules induces bronchodilation by relaxation of airway smooth muscles. | |
| Record name | Olodaterol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09080 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Olodaterol | |
CAS RN |
868049-49-4 | |
| Record name | Olodaterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=868049-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Olodaterol [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868049494 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Olodaterol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09080 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Olodaterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601024792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-hydroxy-8-[(1R)-1-hydroxy-2-[[1-(4-methoxyphenyl)-2-methylpropan-2-yl]amino]ethyl]-4H-1,4-benzoxazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OLODATEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VD2YSN1AFD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: [, , , ] Olodaterol is a potent and selective long-acting β2-adrenergic receptor (β2-AR) agonist. It binds to β2-ARs located primarily in the lungs, leading to their activation. This activation stimulates the production of cyclic adenosine monophosphate (cAMP) within the cell. Elevated cAMP levels lead to the relaxation of airway smooth muscle, resulting in bronchodilation and improved airflow.
ANone: [, ] Olodaterol hydrochloride has the molecular formula C21H26N2O5 • HCl and a molecular weight of 422.9 g/mol. Spectroscopic analyses, including UV, fluorescence, and IR, have been used to characterize the compound and its degradation products. For example, the first derivative of the UV absorption spectrum shows a characteristic peak at 280 nm that can be used for quantification. [] Additionally, olodaterol exhibits fluorescence with an excitation wavelength of 250 nm and an emission wavelength of 409 nm. []
ANone: [, ] Studies have demonstrated that olodaterol is susceptible to oxidative degradation, particularly in the presence of hydrogen peroxide. The primary degradation product has been identified and characterized using techniques such as GC-MS and FT-IR. [] Formulation strategies, such as the use of antioxidants, could be employed to enhance its stability.
ANone: [, , ] Olodaterol's high selectivity for β2-AR over β1-AR is attributed to specific structural features, including the presence of a bulky substituent at the amino group and a methoxy group on the phenyl ring. [] Further research on structural modifications is needed to fully understand their impact on potency, selectivity, and duration of action.
ANone: [, , ] Olodaterol is administered via inhalation using the Respimat Soft Mist inhaler. [] While specific ADME data requires further investigation, preclinical studies in guinea pigs and dogs demonstrated a rapid onset of bronchoprotective action comparable to formoterol, with olodaterol maintaining efficacy for over 24 hours. [] This prolonged duration of action is likely due to its slow dissociation from the β2-AR.
ANone: [, , , ] In vitro studies have shown that olodaterol effectively reverses contractions induced by various stimuli in isolated human bronchi. [] Additionally, animal models, particularly guinea pigs and dogs, have been instrumental in characterizing its bronchoprotective effects against acetylcholine challenges. [, ] These studies highlight olodaterol's ability to induce bronchodilation and suggest its potential as a once-daily treatment for obstructive airway diseases.
ANone: [, , , , , , , , , , , , , , , ] Numerous clinical trials, including the TONADO, OTEMTO, and DYNAGITO studies, have evaluated olodaterol's efficacy and safety in patients with COPD. [, , , , , , , , , , , , ] Key findings indicate that olodaterol provides significant improvements in lung function (FEV1), reduces the need for rescue medication, and enhances quality of life compared to placebo. [, , ] Furthermore, the combination of tiotropium and olodaterol demonstrated greater efficacy compared to tiotropium monotherapy in reducing COPD exacerbations. [, ]
ANone: [] Preliminary research suggests that olodaterol may have anti-fibrotic properties. Studies using primary human lung fibroblasts demonstrated olodaterol's ability to inhibit pro-fibrotic events, including cell proliferation and motility, induced by mediators like TGF-β, PDGF, and FGF. [] These findings warrant further investigation into its potential role in mitigating airway remodeling in COPD.
ANone: [, , , , ] Olodaterol has a generally favorable safety profile. [, , , ] The most common adverse effects reported in clinical trials were similar to those observed with placebo and other LABAs, including nasopharyngitis, headache, and cough. [, ] Long-term cardiovascular safety data remain limited and require further investigation. []
ANone: [, , ] Spectrophotometry, particularly first-derivative spectrophotometry, has been employed for the quantitative determination of olodaterol. [] This method allows for selective measurement even in the presence of its oxidative degradation product. Additionally, spectrofluorimetry, utilizing its excitation and emission wavelengths, offers a sensitive and selective approach for olodaterol analysis. [] These methods have been validated for accuracy, precision, and specificity according to ICH guidelines, demonstrating their reliability in quantifying olodaterol in pharmaceutical formulations. []
ANone: [] Olodaterol and indacaterol are both once-daily LABAs used in COPD treatment. While head-to-head trials are limited, indirect comparisons suggest comparable efficacy in improving lung function and symptoms. [, ] The choice between the two may depend on factors like patient preference, cost, and availability.
ANone: [] Access to high-quality research infrastructure, including advanced analytical instruments, cell culture facilities, and animal models, is crucial. Collaborations with academic institutions and pharmaceutical companies are invaluable for accessing specialized expertise and resources. Databases like PubMed and clinical trial registries provide access to relevant publications and ongoing research.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



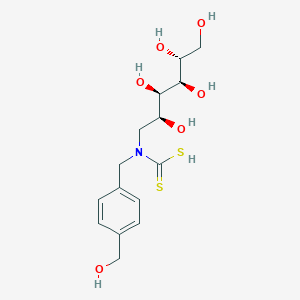
![[2,2'-Bipyridine]-6-carbaldehyde](/img/structure/B163096.png)
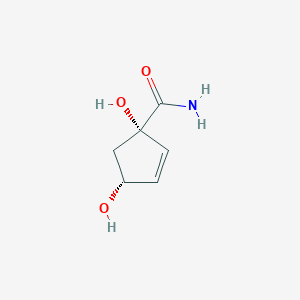
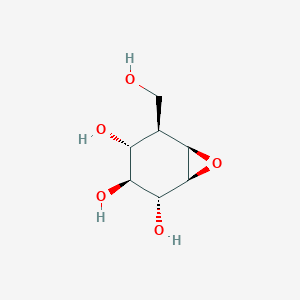
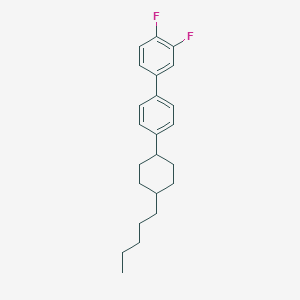
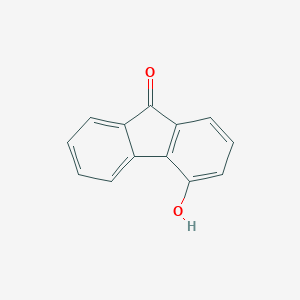
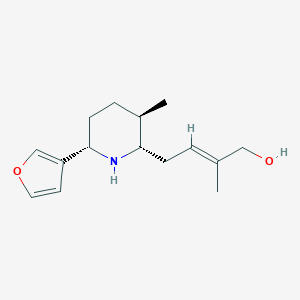
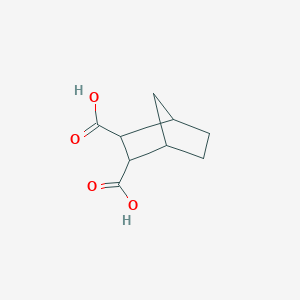





![(8S,9S,10R,13S,14S,17S)-N-tert-butyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-17-carboxamide](/img/structure/B163131.png)